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Compound of Interest

Compound Name: 2-Chloro-3-hydroxybenzamide

CAS No.: 1243459-80-4

Cat. No.: B577629

Get Quote

2-Chloro-3-hydroxybenzamide is a substituted aromatic amide whose structural complexity

makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Its bioactivity is intrinsically linked to its molecular structure, particularly the spatial arrangement

of its chloro, hydroxyl, and amide functional groups. For researchers in synthetic chemistry and

drug development, rapid and unambiguous structural confirmation is paramount.

Fourier-Transform Infrared (FTIR) spectroscopy stands as a primary analytical tool for this

purpose. It is a non-destructive technique that provides a molecular "fingerprint" by probing the

vibrational modes of a molecule's functional groups. This guide offers a comprehensive

analysis of the expected FTIR characteristic absorption bands of 2-Chloro-3-
hydroxybenzamide. By comparing theoretical vibrational frequencies with experimental data

from analogous structures, we provide a robust framework for spectral interpretation, enabling

scientists to verify the identity and purity of their compound with confidence.

Molecular Structure and Vibrational Analysis
The FTIR spectrum of 2-Chloro-3-hydroxybenzamide is dominated by the vibrational modes

of its key functional groups: the primary amide (-CONH₂), the phenolic hydroxyl (-OH), the
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carbon-chlorine bond (C-Cl), and the 1,2,3-trisubstituted benzene ring. The relative positions of

these groups lead to significant electronic and steric effects, including the high probability of

intramolecular hydrogen bonding, which will markedly influence the observed band positions

and shapes.

Caption: Molecular structure of 2-Chloro-3-hydroxybenzamide.

Comparative Analysis of Characteristic FTIR Bands
The interpretation of the FTIR spectrum is best approached by dissecting the molecule into its

constituent functional groups and comparing their expected absorption frequencies with known

values from spectral databases and the literature. The following table provides a guide to the

predicted characteristic bands for 2-Chloro-3-hydroxybenzamide.
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Functional
Group

Vibrational
Mode

Expected
Wavenumber
(cm⁻¹)

Intensity
Causality and
Comparative
Insights

Phenolic -OH O-H Stretch 3500 - 3200 Strong, Broad

The hydroxyl

group, being

ortho to the bulky

amide, is likely to

participate in

intramolecular

hydrogen

bonding with

either the

amide's carbonyl

oxygen or the

chloro

substituent. This

leads to a

significant

broadening and

a shift to a lower

wavenumber

compared to a

"free" O-H

stretch (typically

~3600 cm⁻¹)[1].

Primary Amide -

NH₂

N-H Asymmetric

& Symmetric

Stretch

3450 - 3300 and

3300 - 3150

Medium (two

bands)

Primary amides

characteristically

show two distinct

N-H stretching

bands.[2] Their

precise location

can be

influenced by

hydrogen

bonding. In a

solid-state
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spectrum,

intermolecular

hydrogen

bonding is also

expected.

Aromatic C-H C-H Stretch 3100 - 3000 Weak to Medium

Absorptions

appearing just

above 3000 cm⁻¹

are a hallmark of

C-H bonds on an

sp²-hybridized

carbon,

confirming the

presence of the

aromatic ring.[3]

[4]

Amide I Band C=O Stretch 1680 - 1640 Strong

This is one of the

most intense and

diagnostic peaks

in the spectrum.

For a primary

amide, it typically

appears around

1650 cm⁻¹.

Conjugation with

the benzene ring

and hydrogen

bonding with the

ortho-hydroxyl

group will likely

shift this

absorption to a

lower frequency

compared to a

simple aliphatic

amide.[1]
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Amide II Band N-H Bend 1640 - 1590
Medium to

Strong

This band arises

from a coupling

of the N-H

bending and C-N

stretching

vibrations. It is a

key feature for

identifying

amides.

Aromatic Ring
C=C In-ring

Stretch
1600 - 1450

Medium to Weak

(multiple bands)

The benzene

ring gives rise to

several sharp

bands in this

region. The

bands around

1600, 1585,

1500, and 1450

cm⁻¹ are typical

for aromatic

systems.[4][5]

Phenolic C-O C-O Stretch 1260 - 1180 Strong

The stretching

vibration of the

C-O bond in

phenols typically

results in a

strong absorption

in this region.

Aromatic C-H

Bend

C-H Out-of-Plane

(OOP) Bend

900 - 675 Strong The pattern of

out-of-plane

bending is highly

diagnostic of the

substitution

pattern on the

benzene ring.

For a 1,2,3-

trisubstituted
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ring, strong

absorptions are

expected in the

810-750 cm⁻¹

range.

C-Cl Bond C-Cl Stretch 850 - 750
Medium to

Strong

The carbon-

chlorine

stretching

vibration for an

aryl chloride falls

in this region of

the fingerprint

spectrum.[6] This

band may

overlap with the

C-H out-of-plane

bending

vibrations,

requiring careful

analysis.

Experimental Protocol: Acquiring a High-Quality
FTIR Spectrum
To validate the predicted spectral features, a robust experimental methodology is essential. The

Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal

sample preparation.

Objective: To obtain a high-resolution FTIR spectrum of solid 2-Chloro-3-hydroxybenzamide.

Apparatus:

FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)[7]

ATR accessory with a diamond or zinc selenide (ZnSe) crystal
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Spatula and cleaning swabs

Solvent (e.g., isopropanol or ethanol) for cleaning

Methodology:

Background Spectrum Acquisition:

Ensure the ATR crystal surface is impeccably clean. Use a swab with isopropanol to wipe

the surface and allow it to dry completely.

Lower the ATR press arm to ensure no sample is present.

Acquire a background spectrum. This is a critical step to computationally subtract the

spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the

instrument itself. Typically, 16-32 scans are co-added for a good signal-to-noise ratio.

Sample Preparation and Loading:

Place a small amount (1-2 mg) of the solid 2-Chloro-3-hydroxybenzamide powder onto

the center of the ATR crystal.

Lower the press arm and apply consistent pressure to ensure intimate contact between

the sample and the crystal surface. The causality here is that the evanescent wave from

the crystal only penetrates a few microns; poor contact will result in a weak and distorted

spectrum.

Sample Spectrum Acquisition:

Acquire the sample spectrum using the same parameters (e.g., number of scans,

resolution) as the background scan. A resolution of 4 cm⁻¹ is generally sufficient for routine

characterization.

Data Processing and Analysis:

The spectrometer software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Perform peak picking to identify the precise wavenumbers of the absorption maxima.

Compare the experimental peak positions with the values presented in the comparative

analysis table to confirm the structure of the molecule.

Conclusion and Outlook
The FTIR spectrum of 2-Chloro-3-hydroxybenzamide provides a rich set of characteristic

bands that, when properly interpreted, serve as a definitive confirmation of its molecular

structure. The most diagnostic features are the broad O-H stretch around 3300 cm⁻¹, the dual

N-H stretches of the primary amide, and the intense Amide I (C=O) band below 1700 cm⁻¹.

Further confirmation is provided by the unique pattern of aromatic C=C stretching and C-H out-

of-plane bending vibrations in the fingerprint region.

By leveraging the comparative data in this guide and adhering to the described experimental

protocol, researchers can confidently use FTIR spectroscopy as a rapid, reliable, and

indispensable tool in the synthesis and development of novel compounds based on the 2-
Chloro-3-hydroxybenzamide scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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